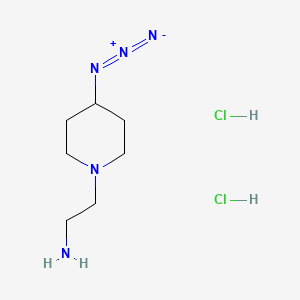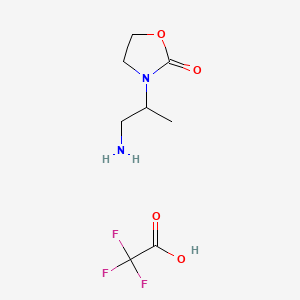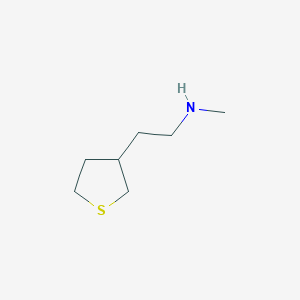
N-methyl-2-(tetrahydrothiophen-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[2-(thiolan-3-yl)ethyl]amine is an organic compound that features a thiolane ring attached to an ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(thiolan-3-yl)ethyl]amine typically involves the reaction of thiolane derivatives with ethylamine under controlled conditions. One common method is the nucleophilic substitution reaction where a thiolane halide reacts with ethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl[2-(thiolan-3-yl)ethyl]amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[2-(thiolan-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form simpler amines or thiolane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it reacts with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler amines, thiolane derivatives.
Substitution: Secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Methyl[2-(thiolan-3-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl[2-(thiolan-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiolane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Thiolan-3-ylmethanamine: Similar structure but lacks the methyl group on the ethylamine chain.
2-(Thiolan-3-yl)ethanol: Contains a hydroxyl group instead of an amine group.
3-(Methylthio)propylamine: Similar amine group but with a different sulfur-containing ring structure.
Uniqueness
Methyl[2-(thiolan-3-yl)ethyl]amine is unique due to the combination of its thiolane ring and ethylamine chain, which imparts specific chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Fórmula molecular |
C7H15NS |
|---|---|
Peso molecular |
145.27 g/mol |
Nombre IUPAC |
N-methyl-2-(thiolan-3-yl)ethanamine |
InChI |
InChI=1S/C7H15NS/c1-8-4-2-7-3-5-9-6-7/h7-8H,2-6H2,1H3 |
Clave InChI |
BCWOQMLZWWJFQJ-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1CCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


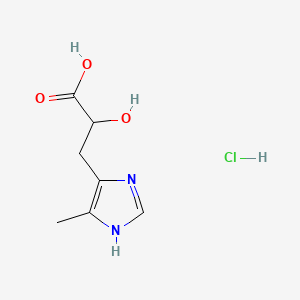

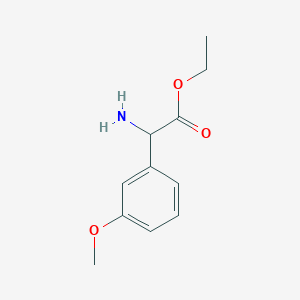
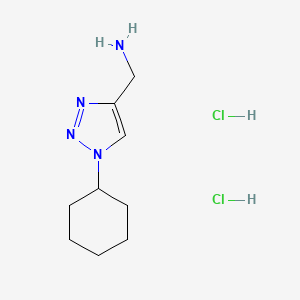
![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)

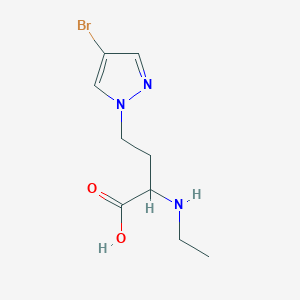
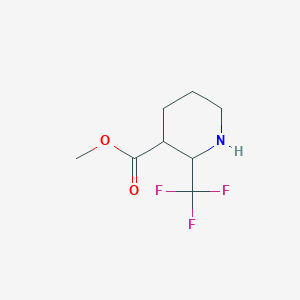
![2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15318288.png)
![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)
